molecular formula C13H20FNO3 B13482274 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine

2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine

Cat. No.: B13482274
M. Wt: 257.30 g/mol
InChI Key: GDMWKKJLCKOYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluoropropoxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps:

    Starting Material: The synthesis begins with 3,5-dimethoxyphenol.

    Fluoropropylation: The phenol undergoes an alkylation reaction with 2-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoropropoxy-3,5-dimethoxyphenol.

    Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ammonium chloride to introduce the ethanamine chain, yielding the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropropoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, potentially with hydrogenated aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
  • 2-[4-(2-Chloropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
  • 2-[4-(2-Methoxypropoxy)-3,5-dimethoxyphenyl]ethan-1-amine

Uniqueness

2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the presence of the fluoropropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20FNO3

Molecular Weight

257.30 g/mol

IUPAC Name

2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethanamine

InChI

InChI=1S/C13H20FNO3/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3/h6-7,9H,4-5,8,15H2,1-3H3

InChI Key

GDMWKKJLCKOYNM-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1OC)CCN)OC)F

Origin of Product

United States

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